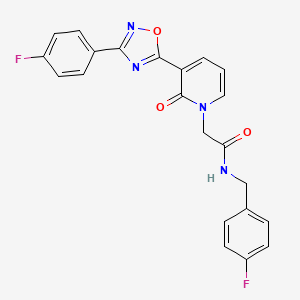

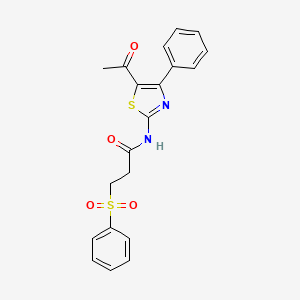

N-(4-fluorobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4-fluorobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide" is a novel molecule that has been synthesized and studied for its potential antiallergic and anticancer properties. The structure of this compound includes a pyridine ring, an oxadiazole moiety, and a benzyl group with a fluorine atom, which are common features in medicinal chemistry for enhancing biological activity.

Synthesis Analysis

The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involves a multi-step process starting with the indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to produce ethyl (indol-3-yl)alkanoates. The final amidification step is carried out by condensation with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds suggest a complex synthesis pathway that requires careful optimization of each step to achieve the desired product.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are significant for its biological activity. The presence of the 4-fluorobenzyl and 4-fluorophenyl groups suggests potential for increased potency and selectivity in biological assays due to the electron-withdrawing nature of the fluorine atoms, which can affect the binding affinity to target proteins .

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed, the related compounds have shown reactivity in biological assays, such as the inhibition of histamine release from mast cells and the inhibition of interleukin production . These reactions are indicative of the compound's potential as an antiallergic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by spectroscopic methods such as LCMS, IR, and NMR spectroscopy, as well as elemental analysis . These properties are crucial for understanding the compound's stability, solubility, and overall behavior in biological systems. The fluorine atoms present in the compound are likely to influence its lipophilicity, which can affect its absorption and distribution in vivo .

Relevant Case Studies

Case studies involving similar compounds have demonstrated significant biological activities. For instance, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide showed potent antiallergic activity, being more effective than the reference drug astemizole in inhibiting histamine release and interleukin production . Additionally, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, with some derivatives showing promising results in inhibiting cell proliferation in various cancer cell lines . These case studies provide a context for the potential applications of the compound .

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O3/c23-16-7-3-14(4-8-16)12-25-19(29)13-28-11-1-2-18(22(28)30)21-26-20(27-31-21)15-5-9-17(24)10-6-15/h1-11H,12-13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWXFOVOYMJSAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)

![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)

![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)

![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)